
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1h-pyrazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a benzoyl group, a nitrophenyl group, and a phenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of furan-2,3-dione with N-benzylidene-N’-(4-nitrophenyl)hydrazine . This reaction produces 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, which is then converted to its acid chloride form using thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acid chloride group can react with alcohols or amines to form esters or amides.
Cyclocondensation Reactions: The compound can undergo cyclocondensation with hydrazines to form pyrazolo[3,4-d]pyridazine derivatives.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to form esters and amides.
Hydrazines: Used in cyclocondensation reactions to form pyrazolo derivatives.
Major Products Formed
Ester and Amide Derivatives: Formed from substitution reactions with alcohols and amines.
Pyrazolo Derivatives: Formed from cyclocondensation reactions with hydrazines.
Scientific Research Applications
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
- 4-Benzoyl-1-benzoylamino-3-(2-chlorophenyl)-2-cyano-1-methylthio-1-butene
Uniqueness
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both benzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
658081-82-4 |
|---|---|
Molecular Formula |
C23H14ClN3O4 |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
4-benzoyl-1-(4-nitrophenyl)-5-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C23H14ClN3O4/c24-23(29)20-19(22(28)16-9-5-2-6-10-16)21(15-7-3-1-4-8-15)26(25-20)17-11-13-18(14-12-17)27(30)31/h1-14H |
InChI Key |
KDPWHUKAUJBFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)

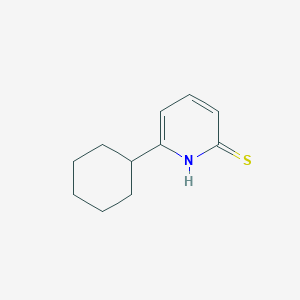
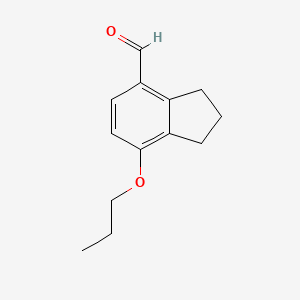
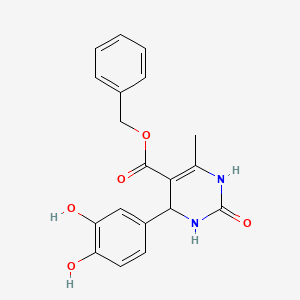
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
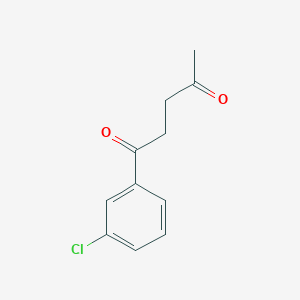

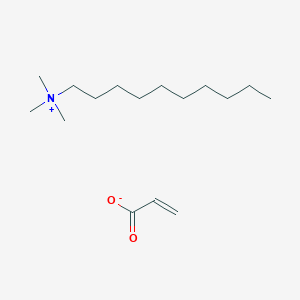
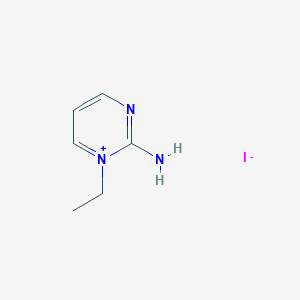
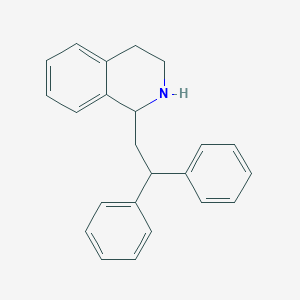
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)
